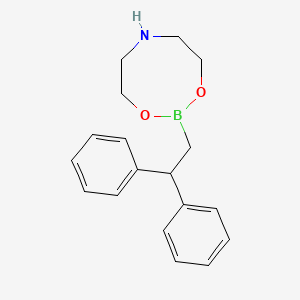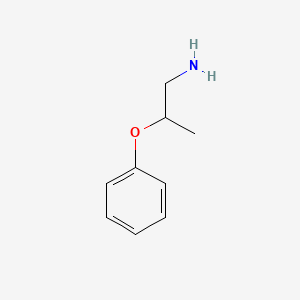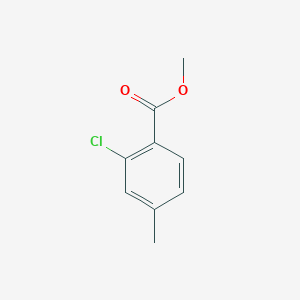
Methyl 2-chloro-4-methylbenzoate
Descripción general
Descripción
Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The IUPAC name for this compound is methyl 2-chloro-4-methylbenzoate .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-methylbenzoate consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl benzoate group . The InChI code for this compound is 1S/C9H9ClO2/c1-6-3-4-7 (8 (10)5-6)9 (11)12-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-chloro-4-methylbenzoate is a solid at room temperature . It has a molecular weight of 184.62 g/mol . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 158 and a formal charge of 0 .Aplicaciones Científicas De Investigación
1. Chemical Structure and Analysis
Methyl 2-chloro-4-methylbenzoate has been studied in the context of its chemical structure and properties. For instance, studies have focused on the single-crystal structure of related compounds like methyl 4-hydroxybenzoate, exploring their properties through extensive intermolecular hydrogen bonding and Hirshfeld surface analysis. These analyses help in understanding the molecular interactions and properties of similar compounds, including Methyl 2-chloro-4-methylbenzoate (Sharfalddin et al., 2020).
2. Biodegradation Studies
Research has been conducted on the biodegradation of chloro- and methyl-substituted aromatics, including compounds similar to Methyl 2-chloro-4-methylbenzoate. Studies on Pseudomonas cepacia MB2, which can grow on 3-chloro-2-methylbenzoate, have shown the organism's ability to metabolize these compounds through specific pathways, shedding light on the environmental fate of such chemicals (Higson & Focht, 1992).
3. Photocatalytic Degradation
Studies on photocatalytic degradation have included compounds like Methyl 2-chloro-4-methylbenzoate, exploring their breakdown under specific conditions. For example, the photodegradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using catalyst systems like ZnO–SnO2/nano clinoptilolite has been investigated, which is relevant for understanding the environmental impact and degradation pathways of similar compounds (Khodami & Nezamzadeh-Ejhieh, 2015).
4. Supramolecular Association
The supramolecular associations of compounds structurally related to Methyl 2-chloro-4-methylbenzoate have been explored. Research on molecular salts formed from similar compounds has provided insights into the hydrogen bonding and non-covalent interactions that dictate the crystal packing and stability of these substances (Khalib et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-chloro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFAIKANVMKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621589 | |
| Record name | Methyl 2-chloro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-methylbenzoate | |
CAS RN |
195318-63-9 | |
| Record name | Methyl 2-chloro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


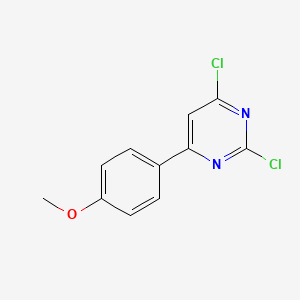
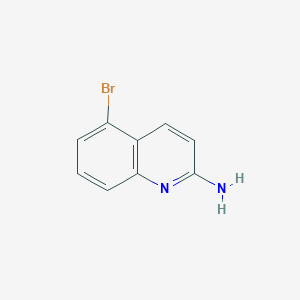
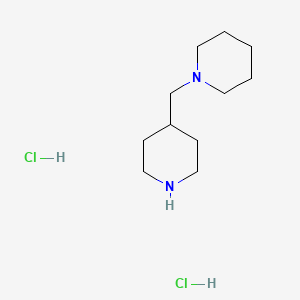

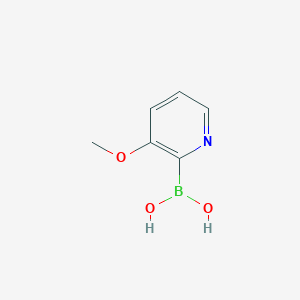

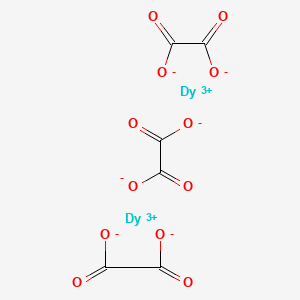
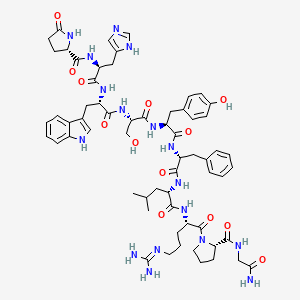
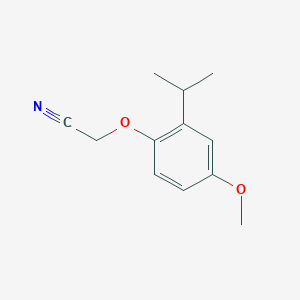
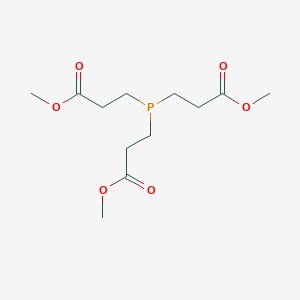
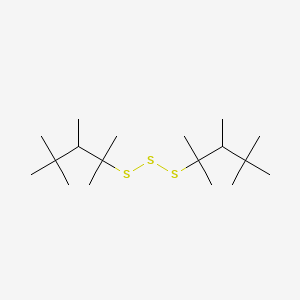
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)
